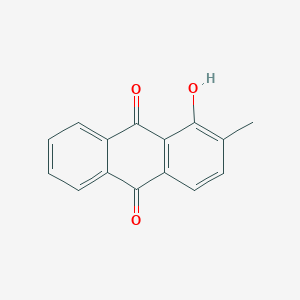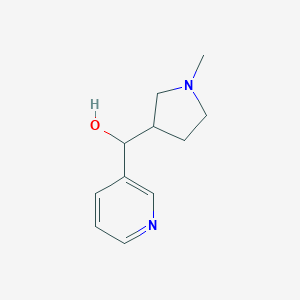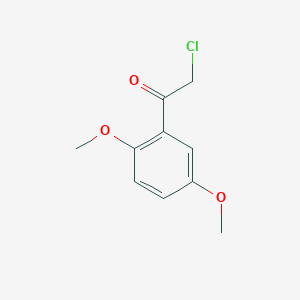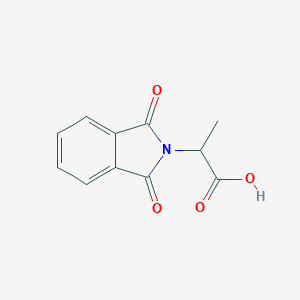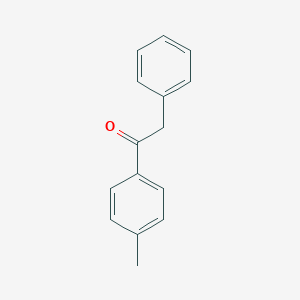
1-(4-Methylphenyl)-2-phenylethanone
概要
説明
1-(4-Methylphenyl)-2-phenylethanone is a chemical compound that belongs to the category of organic compounds. It has been studied in various contexts, including its use as a molecular building block in synthesis and its presence in complex chemical systems.
Synthesis Analysis
The synthesis of similar compounds involves complex reactions and methodologies. For example, polyurethanes based on related phenylene structures have been synthesized and characterized by a variety of techniques including Fourier transform infrared, UV spectrophotometry, and nuclear magnetic resonance spectroscopy, showcasing the diverse methods used in creating these compounds (Raghu et al., 2007).
Molecular Structure Analysis
The molecular structure and conformational composition of compounds similar to 1-(4-Methylphenyl)-2-phenylethanone, such as 2-chloro-1-phenylethanone, have been examined using gas-phase electron diffraction and molecular orbital calculations. This analysis reveals the spatial arrangement and bond lengths within the compound, providing insights into its chemical behavior (Aarset & Hagen, 2005).
Chemical Reactions and Properties
The chemical reactions and properties of related compounds involve a variety of reaction mechanisms and structural features. For instance, the synthesis and reactivity of related compounds such as 2-arylhydrazones of 1,2,3-triketones have been studied to understand their chemical behavior and potential applications (Opozda & Śledziewska, 1991).
Physical Properties Analysis
The physical properties of compounds like 1-(4-Methylphenyl)-2-phenylethanone can be analyzed through studies on related substances. For example, the study of mesogenic compounds with unconventional molecular structures has contributed to understanding the physical characteristics such as melting points, solubility, and phase behavior of similar compounds (Matsuzaki & Matsunaga, 1993).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies on related chemical structures. For instance, research on polymers of carbonic acid and their derivatives provides insight into the chemical stability and reactivity of phenylene-based compounds (Kricheldorf & Awe, 1989).
科学的研究の応用
Metal Organic Framework Synthesis : 1,4-phenylenebis(methylidyne)-tetrakis(phosphonic acid), which relates to the compound , has been used as a molecular building block in the synthesis of metal-organic frameworks with lanthanides. This has led to the creation of 14 new compounds and three distinct structure types, showcasing its potential in materials science and engineering (Plabst & Bein, 2009).
Impact on Electrical Insulating Ability : A study found that 1-phenylethanone and 2-phenyl-2-propanol, closely related compounds, can lower the electrical insulating ability in cross-linked polyethylene. This is due to their impact on reducing the diffusion coefficient of water molecules, leading to insulation degradation, indicating their significance in electrical engineering and material sciences (Iwata, 2017).
Potential Biological Activities : Groups in 2-(4-methoxybenzylthio)-1-phenylethanone, a compound similar to 1-(4-Methylphenyl)-2-phenylethanone, show strong electron-withdrawing properties. This suggests potential biological activities, implicating its relevance in pharmacology and drug design (Heravi et al., 2009).
Rational Drug Design : Pharmacophore mapping and 3D database searching have identified potent novel lead compounds like 1-[2-(2-(diethylamino)ethoxy)phenyl]-2-phenylethanone for rational drug design. This highlights its application in the discovery and development of new drugs (Marriott et al., 1999).
Fungicidal and Insecticidal Properties : Novel (2-methylthio)-1-phenylethanone benzoylhydrazones, which share structural similarities, have shown potential as fungicidal and insecticidal compounds. Some of these compounds demonstrated over 95% inhibition against certain fungi at specific concentrations, indicating their utility in agricultural science (Huang Ming-zhi & Huang Ke-long, 2004).
Safety And Hazards
When handling “1-(4-Methylphenyl)-2-phenylethanone”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing5. It is also advised to avoid ingestion and inhalation5.
将来の方向性
The future directions of “1-(4-Methylphenyl)-2-phenylethanone” are not directly available from the search results. However, similar compounds are being investigated for their potential in the treatment of human diseases2.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, further research or consultation with a chemistry professional is recommended.
特性
IUPAC Name |
1-(4-methylphenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBAEHHVVNBKBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281158 | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-2-phenylethanone | |
CAS RN |
2001-28-7 | |
| Record name | 2001-28-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20572 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-methylphenyl)-2-phenylethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



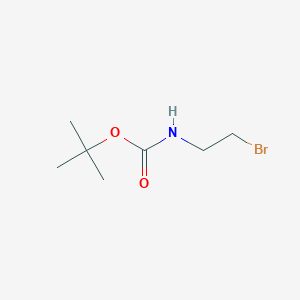
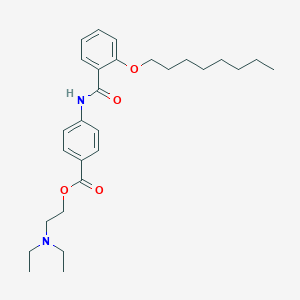
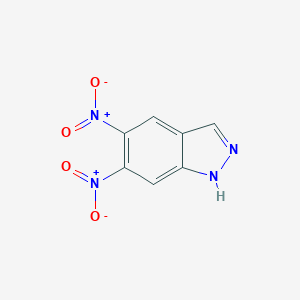
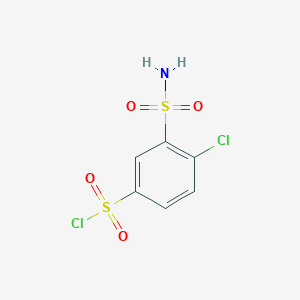
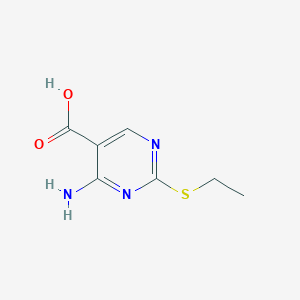
![S-[2-(4-Pyridyl)ethyl]Thiolactic Acid, Sodium Salt](/img/structure/B15136.png)


